Cas no 43142-76-3 (ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate)

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a versatile indole derivative widely used in pharmaceutical and organic synthesis. Its key structural features—a chloro substituent at the 5-position and a formyl group at the 3-position—make it a valuable intermediate for constructing complex heterocyclic compounds. The ethyl ester moiety enhances solubility and reactivity, facilitating further functionalization. This compound is particularly useful in the synthesis of biologically active molecules, including potential drug candidates, due to its ability to undergo selective transformations such as condensation, reduction, and nucleophilic substitution. Its high purity and stability ensure consistent performance in research and industrial applications.
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate structure
43142-76-3 structure
Product name:ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
CAS No:43142-76-3
MF:C12H10CLNO3
Molecular Weight:251.66600
MDL:MFCD02257705
CID:325387
PubChem ID:4410568

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2-carboxylicacid, 5-chloro-3-formyl-, ethyl ester
    • 5-CHLORO-3-FORMYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
    • 5-chloro-3-formyl-indole-2-carboxylic acid ethyl ester
    • ethyl 3-formyl-5-chloro-indole-2-carboxylate
    • ethyl 5-chloro-3-formylindole-2-carboxylate
    • F2113-0049
    • ethyl5-chloro-3-formyl-1H-indole-2-carboxylate
    • BB 0249878
    • 5-Chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester
    • A826178
    • AKOS001476247
    • EN300-240228
    • AB11648
    • FT-0745621
    • SCHEMBL1503856
    • E76329
    • 43142-76-3
    • 5-chloro-3-formylindole-2-carboxylic acid ethyl ester
    • DTXSID90402973
    • MFCD02257705
    • JSJQTSYYPLBOFH-UHFFFAOYSA-N
    • VS-07148
    • BBL021911
    • STK894628
    • DB-070407
    • ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
    • MDL: MFCD02257705
    • インチ: InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
    • InChIKey: JSJQTSYYPLBOFH-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(C=O)C2=C(C=CC(=C2)Cl)N1

計算された属性

  • 精确分子量: 251.03500
  • 同位素质量: 251.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 59.2A^2

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • Boiling Point: 458.0±45.0 °C at 760 mmHg
  • フラッシュポイント: 230.8±28.7 °C
  • Refractive Index: 1.662
  • PSA: 59.16000
  • LogP: 2.81050
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate Security Information

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2113-0049-0.25g
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
43142-76-3 95%+
0.25g
$105.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1142910-250mg
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
43142-76-3 98%
250mg
¥166.00 2024-05-13
abcr
AB383828-5 g
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
43142-76-3
5g
€756.00 2023-04-25
Enamine
EN300-240228-10.0g
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
43142-76-3 95%
10.0g
$1043.0 2024-06-19
abcr
AB383828-1g
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate; .
43142-76-3
1g
€314.00 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1142910-1g
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
43142-76-3 98%
1g
¥425.00 2024-05-13
Chemenu
CM146551-1g
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
43142-76-3 95%
1g
$*** 2023-03-31
Life Chemicals
F2113-0049-1g
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
43142-76-3 95%+
1g
$156.0 2023-09-06
TRC
C360255-1g
5-Chloro-3-formyl-1h-indole-2-carboxylic acid ethyl ester
43142-76-3
1g
$ 293.00 2023-04-18
TRC
C360255-250mg
5-Chloro-3-formyl-1h-indole-2-carboxylic acid ethyl ester
43142-76-3
250mg
$ 138.00 2023-04-18

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate 合成方法

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate 関連文献

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylateに関する追加情報

Ethyl 5-Chloro-3-Formyl-1H-Indole-2-Carboxylate (CAS No. 43142-76-3): An Overview of Its Structure, Synthesis, and Applications

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (CAS No. 43142-76-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structure, synthesis, and recent advancements in the study of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate.

Structure and Physical Properties

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is characterized by its unique molecular structure, which includes a chloro-substituted indole ring and a formyl group at the C3 position. The ethyl ester moiety at the C2 position adds to its chemical versatility. The compound has a molecular formula of C13H9ClNO3 and a molecular weight of approximately 268.66 g/mol. It typically appears as a white to off-white solid with a melting point ranging from 105°C to 107°C.

The solubility of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate in various solvents is an important consideration for its use in chemical reactions and pharmaceutical formulations. It is moderately soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis and Preparation

The synthesis of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be achieved through several routes, each with its own advantages and challenges. One common method involves the condensation of ethyl 5-chloroindole-2-carboxylate with an appropriate aldehyde or ketone under suitable conditions. For example, the reaction of ethyl 5-chloroindole-2-carboxylate with formaldehyde in the presence of a base such as sodium hydride can yield the desired product.

An alternative synthetic route involves the Vilsmeier-Haack formylation of ethyl 5-chloroindole-2-carboxylate using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). This method provides a high yield and purity of the final product, making it a preferred choice for large-scale synthesis.

Biological Activity and Applications

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate has been extensively studied for its potential biological activities and therapeutic applications. Recent research has highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. The compound was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate could be developed into an effective anti-inflammatory agent for treating conditions such as arthritis and inflammatory bowel disease.

The antimicrobial activity of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate has also been explored. A study published in the Journal of Antibiotics demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum antimicrobial activity makes it a valuable lead compound for developing new antibiotics to combat drug-resistant infections.

In addition to its anti-inflammatory and antimicrobial properties, ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate has shown promise as an anticancer agent. Research conducted at the National Cancer Institute found that the compound selectively induced apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt and MAPK/ERK.

Clinical Trials and Future Directions

The promising preclinical results have led to increased interest in advancing ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in humans. These trials are focusing on conditions such as chronic inflammatory diseases, bacterial infections, and cancer.

The future directions for research on ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate include optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its therapeutic index.

Safety Considerations

Safety is a critical aspect when developing new chemical entities for therapeutic use. Preclinical studies have shown that ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate has a favorable safety profile at therapeutic doses. However, as with any new drug candidate, comprehensive toxicological evaluations are necessary to ensure its safety in humans.

Clinical trials will provide valuable data on the safety and tolerability of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate strong>. Researchers will closely monitor participants for any adverse effects or interactions with other medications. p > p >< strong >Conclusion< / strong > p > p >< strong >Eth yl 5 - ch lor o - 3 - fo rm yl - 1 H - i nd ol e - 2 - ca rbo xyla te< / str ong > (C AS N o . 43142 -76 -3 ) i s a n i nte re sti ng c om po un d w ith mu lt ip le b io lo gi ca l ac ti vi ti es an d th er ap eu ti c po te nt ia l . I ts u ni qu e s tr uc tu re , ve rs at il it y i n sy nt he si s , an d pr om is ing pr e cl ini ca l r es ul ts h av e m ad e i t a va lu ab le le ad co mp ou nd fo r d ru g de ve lo pm en t . A s re se ar ch co nt i nu es , t he fu tu re o f< st ro ng > et hy l 5 - ch lo ro - 3 - fo rm yl - 1 H - i nd ol e - 2 - ca rb ox yl at e< / st ro ng > lo ok s b ri gh t , w it h po te nti al ap pl ic at io ns i n tr ea tin g v ar io us m ed ic al co nd it io ns . p > ar ti cl e > re sp on se >

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Amadis Chemical Company Limited
(CAS:43142-76-3)ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
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Purity:99%
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